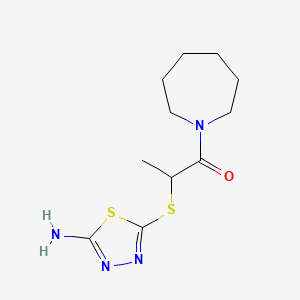
3-(4-MethylbenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzyloxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom makes it a versatile reagent in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-(4-Methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Methylbenzyloxy)phenyl bromide+Zn→3-(4-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the performance of the compound in subsequent reactions.
化学反応の分析
Types of Reactions
3-(4-Methylbenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is usually carried out in the presence of a base such as potassium carbonate.
Addition Reactions: These reactions often involve aldehydes or ketones as electrophiles, leading to the formation of secondary or tertiary alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the electrophile used.
科学的研究の応用
3-(4-Methylbenzyloxy)phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological pathways.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials science.
作用機序
The mechanism by which 3-(4-Methylbenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive towards electrophiles. The zinc atom acts as a nucleophile, attacking the electrophilic center of the coupling partner. This results in the formation of a new carbon-carbon bond, facilitated by the palladium catalyst in the case of Suzuki-Miyaura coupling.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- 4-Methylbenzylzinc chloride
- Cyclohexylzinc bromide
Comparison
3-(4-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 4-methylbenzyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
特性
分子式 |
C14H13BrOZn |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
SQHDYTFCIOLPKI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
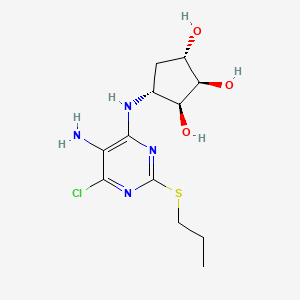
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

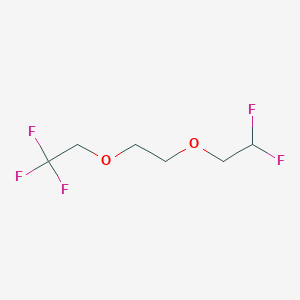
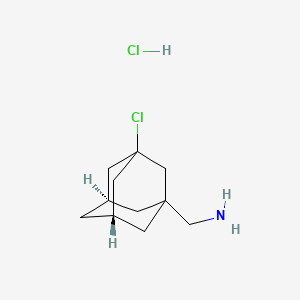
![6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
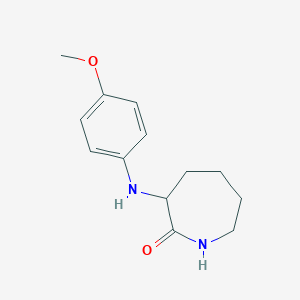
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)

